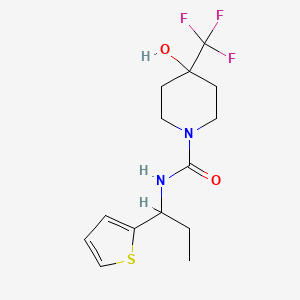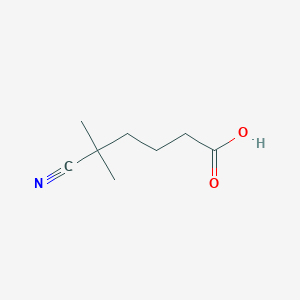
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as THP-TFM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its pharmacological properties.
作用機序
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. It also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, it has been found to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is its ability to enhance the binding of GABA to the receptor without causing sedation or other adverse effects associated with benzodiazepines. This makes it a potential candidate for the development of new anxiolytics and hypnotics. However, the limitations of this compound include its low potency and selectivity for the GABA receptor, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One of the potential areas of study is the development of more potent and selective positive allosteric modulators of the GABA receptor. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new formulations and delivery methods for this compound may also be explored to improve its pharmacokinetic properties.
合成法
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with piperidine, followed by the reduction of the resulting ketone using sodium borohydride. The final step involves the reaction of the resulting amine with trifluoromethyl isocyanate to obtain this compound.
科学的研究の応用
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
4-hydroxy-N-(1-thiophen-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-2-10(11-4-3-9-22-11)18-12(20)19-7-5-13(21,6-8-19)14(15,16)17/h3-4,9-10,21H,2,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCGJLCASHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)



![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

